molecular formula C16H14ClF6N5O2 B15200945 N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide

N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B15200945
M. Wt: 457.76 g/mol
InChI Key: YFJZYQBBVRMFBW-JTQLQIEISA-N
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Description

N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide is a structurally complex compound featuring a pyrazole core substituted with chloro, methyl, and trifluoromethyl groups. This moiety is linked via an allanoyloxy bridge to a benzene ring bearing a trifluoromethyl substituent and a carboximidamide functional group.

Properties

Molecular Formula

C16H14ClF6N5O2

Molecular Weight

457.76 g/mol

IUPAC Name

[(Z)-[amino-[4-(trifluoromethyl)phenyl]methylidene]amino] (2S)-2-amino-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoate

InChI

InChI=1S/C16H14ClF6N5O2/c1-28-12(17)9(11(26-28)16(21,22)23)6-10(24)14(29)30-27-13(25)7-2-4-8(5-3-7)15(18,19)20/h2-5,10H,6,24H2,1H3,(H2,25,27)/t10-/m0/s1

InChI Key

YFJZYQBBVRMFBW-JTQLQIEISA-N

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)C[C@@H](C(=O)O/N=C(/C2=CC=C(C=C2)C(F)(F)F)\N)N)Cl

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CC(C(=O)ON=C(C2=CC=C(C=C2)C(F)(F)F)N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Benzenecarboximidamide Moiety: This step involves the reaction of a benzenecarboxylic acid derivative with an amine to form the carboximidamide group.

    Coupling Reactions: The final step involves coupling the pyrazole derivative with the benzenecarboximidamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Pyrazole Ring Reactivity

The 1H-pyrazole core undergoes characteristic electrophilic substitutions and halogen exchange reactions. Key observations include:

Reaction TypeConditionsProducts/OutcomesReferences
Electrophilic Substitution Nitration (HNO₃/H₂SO₄, 0°C)Nitration at C4 position due to electron-withdrawing CF₃ groups
Halogen Exchange KI/CuI catalysis, DMF, 80°CReplacement of chloro group with iodine (C5 position)

The trifluoromethyl (-CF₃) and methyl (-CH₃) groups at C3 and C1 positions, respectively, sterically hinder reactions at adjacent sites, directing substitutions to the C4/C5 positions.

Amidine Group Reactions

The benzenecarboximidamide moiety participates in acid-base and condensation reactions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Protonation HCl (aq), RTFormation of amidinium chloride salt
Condensation Aldehydes/Ketones, EtOH, ΔSchiff base formation at NH site

The amidine’s basicity (pKa ~10.5) enables it to act as a ligand in coordination chemistry, though specific metal complexes remain unreported in literature.

Ester Hydrolysis

The allanoyloxy linker undergoes hydrolysis under acidic or basic conditions:

ConditionsProductsYieldReferences
1M NaOH, 60°C, 4h4-(Trifluoromethyl)benzenecarboximidamide + Pyrazole-carboxylic acid~75%
1M HCl, reflux, 6hSame products as basic hydrolysis~68%

Hydrolysis rates depend on steric effects from the trifluoromethyl groups, which slow nucleophilic attack.

Coupling Reactions

The compound participates in cross-coupling reactions via its halogenated pyrazole:

Reaction TypeCatalysts/ReagentsProductsReferences
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives at C5 position
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, TolueneN-arylated pyrazole analogs

Coupling reactions retain the amidine and ester functionalities, enabling modular derivatization.

Oxidation-Reduction Behavior

  • Oxidation : Treatment with KMnO₄/H₂O oxidizes the pyrazole’s methyl group to a carboxylate, but harsh conditions degrade the amidine group.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amidine’s C=N bond to a secondary amine, altering bioactivity .

Stability Under Ambient Conditions

FactorObservationReferences
Thermal Stability Decomposes above 200°C (TGA)
Photostability Degrades under UV light (λ = 254 nm)
pH Sensitivity Stable at pH 4–9; hydrolyzes outside this range

Functional Group Compatibility

  • Trifluoromethyl Groups : Resist nucleophilic substitution but enhance lipophilicity.

  • Chloro Substituent : Activates pyrazole for SNAr reactions (e.g., with amines/thiols).

This compound’s multifunctional architecture allows diverse reactivity, making it a valuable intermediate in medicinal and agrochemical synthesis. Further studies are needed to explore its catalytic applications and biological interaction mechanisms.

Scientific Research Applications

N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Agrochemicals: It is studied for its potential use as a pesticide or herbicide, given its ability to interact with biological targets in plants and pests.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N’-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby disrupting the normal function of cells or organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrazole-Carboxamide Derivatives

details the synthesis of pyrazole-carboxamide derivatives (e.g., 3a–3e ), which share key structural motifs with the target compound, including:

  • Pyrazole core : Substituted with chloro, methyl, and trifluoromethyl groups.
  • Aromatic substituents : Phenyl, chlorophenyl, or fluorophenyl rings.
  • Functional groups : Carboxamide instead of carboximidamide.

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound ID Substituents (R1, R2) Molecular Formula Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, MS)
3a Phenyl, Phenyl C21H15ClN6O 68 133–135 δ 8.12 (s, 1H), [M+H]⁺ 403.1
3b 4-Cl-Phenyl, Phenyl C21H14Cl2N6O 68 171–172 δ 8.12 (s, 1H), [M+H]⁺ 437.1
3d 4-F-Phenyl, Phenyl C21H14ClFN6O 71 181–183 δ 8.12 (s, 1H), [M+H]⁺ 421.0

Key Observations :

  • Substituent Effects : Chloro and fluoro substituents increase molecular weight and melting points (e.g., 3b vs. 3a ) due to enhanced intermolecular interactions .
  • Synthetic Yields : Fluorophenyl derivatives (3d ) show higher yields (71%) compared to methyl-substituted analogs (3c , 62%), suggesting favorable reaction kinetics with electron-withdrawing groups .
Functional Group Variations: Carboxamide vs. Carboximidamide

The target compound replaces the carboxamide group in 3a–3e with a carboximidamide, which introduces additional nitrogen atoms. This modification may:

  • Enhance Hydrogen Bonding : The imine (-NH-) and amine (-NH2) groups in carboximidamide could improve binding affinity to biological targets.
  • Alter Solubility : Increased polarity might reduce lipophilicity compared to trifluoromethyl-rich analogs, though this requires experimental validation.
Computational Similarity Analysis

and highlight the use of Tanimoto and Dice coefficients to quantify structural similarity. For example:

  • Tanimoto Index : A hypothetical comparison between the target compound and 3a (carboxamide analog) might yield ~60–70% similarity based on shared pyrazole and trifluoromethyl motifs.
  • Bioactivity Prediction : Compounds with >50% similarity often exhibit overlapping biological targets, as shown in , where structural analogs clustered by bioactivity profiles .

Table 2: Hypothetical Similarity Metrics

Compound Pair Tanimoto Coefficient (Fingerprint-Based) Predicted Bioactivity Overlap
Target vs. 3a 0.65 Moderate (e.g., kinase inhibition)
Target vs. 3d 0.70 High (e.g., anti-inflammatory)

Research Findings and Implications

Bioactivity Correlations

demonstrates that structurally similar pyrazole derivatives exhibit comparable bioactivity profiles, such as protein kinase or HDAC inhibition . The target compound’s trifluoromethyl groups may enhance blood-brain barrier penetration, while the carboximidamide could modulate selectivity for enzymes like HDACs, as seen with SAHA-like compounds in .

Q & A

Q. What are the critical synthetic steps for preparing derivatives with pyrazole and trifluoromethyl groups?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, pyrazole-containing intermediates are synthesized via condensation reactions using reagents like O-benzyl hydroxylamine hydrochloride and potassium carbonate under inert atmospheres . Trifluoromethyl groups are introduced via nucleophilic substitution or acyl chloride intermediates (e.g., p-trifluoromethylbenzoyl chloride) in polar aprotic solvents like acetonitrile . Key steps include:
  • Step 1 : Activation of hydroxylamine derivatives with pivaloyl chloride.
  • Step 2 : Coupling with trifluoromethyl-substituted benzoyl chloride under controlled pH (e.g., K₂CO₃ as base).
  • Step 3 : Purification via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How is the purity and structural integrity of the compound validated?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., residual solvents or side products).
  • ¹H/¹³C NMR : Compare chemical shifts with computed spectra (e.g., using PubChem data ) to verify trifluoromethyl and pyrazole ring positions.
  • X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for allanoyloxy linkages .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity for pyrazole functionalization. For instance, ICReDD’s reaction path search methods integrate quantum calculations with experimental data to identify optimal conditions (e.g., solvent polarity, temperature) for trifluoromethyl group retention during acylation . Example workflow:
  • Stage 1 : Simulate reaction energy profiles for competing pathways (e.g., O-acylation vs. N-acylation).
  • Stage 2 : Validate predictions via small-scale experiments (1–10 mmol) with in-situ IR monitoring.

Q. How to resolve contradictions in spectroscopic data across batches?

  • Methodological Answer : Batch-to-batch variability often arises from:
  • Reagent purity : O-benzyl hydroxylamine from different suppliers (Oakwood vs. Shanghai Aladdin) may have varying HCl content, affecting acylation yields .
  • Solvent traces : Residual DMF in final products can distort NMR peaks. Use deuterated solvents for dissolution and include 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Table : Common Contradictions and Solutions
IssueSourceResolution
Split ¹H NMR peaksRotameric forms of allanoyloxy groupHeat NMR sample to 60°C or use DMSO-d₆
LCMS adductsSodium pivalate residuesRepurify via preparative HPLC with 0.1% formic acid

Q. What strategies mitigate metabolic instability of the trifluoromethyl groups in biological assays?

  • Methodological Answer :
  • Structural analogs : Replace the trifluoromethyl group with metabolically stable bioisosteres (e.g., cyclopropyl or sulfone groups) .
  • Prodrug design : Mask the carboximidamide moiety as a pivaloyloxymethyl (POM) ester to enhance cell permeability .
  • In vitro assays : Use liver microsomes or CYP450 isoforms to identify metabolic hotspots. For example, fluorometric assays with NADPH regeneration systems track trifluoromethyl depletion rates .

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